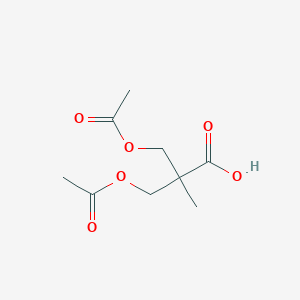







|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([O:8][CH2:9][C:10]([CH2:15][O:16][C:17](=[O:19])[CH3:18])([CH3:14])[C:11](O)=[O:12])(=[O:7])[CH3:6]>>[C:5]([O:8][CH2:9][C:10]([CH2:15][O:16][C:17](=[O:19])[CH3:18])([CH3:14])[C:11]([Cl:3])=[O:12])(=[O:7])[CH3:6]
|


|
Name
|
|
|
Quantity
|
182 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
2,2-bis-acetonxymethyl
|
|
Quantity
|
218 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(C(=O)O)(C)COC(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
Excess thionyl chloride is distilled off in a water jet vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a pale yellow, oily product
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC(C(=O)Cl)(C)COC(C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |